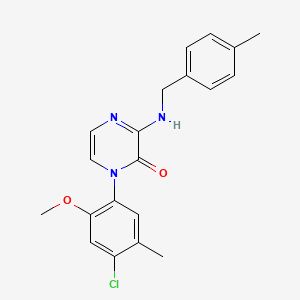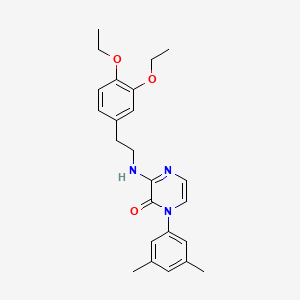![molecular formula C18H15ClFNO4S2 B11264608 Ethyl 3-[(2-chlorobenzyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B11264608.png)
Ethyl 3-[(2-chlorobenzyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Fluorine Atom: This step often involves electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Attachment of the Sulfamoyl Group: This is typically done through sulfonamide formation using chlorosulfonic acid and subsequent reaction with an amine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced benzothiophene derivative.
Substitution: Formation of substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
ETHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ETHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often studied using biochemical assays and molecular modeling.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 3-{[(2-BROMOPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
- ETHYL 3-{[(2-METHOXYPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE
Uniqueness
ETHYL 3-{[(2-CHLOROPHENYL)METHYL]SULFAMOYL}-4-FLUORO-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to the presence of the 2-chlorophenyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and can lead to different applications and effects.
Propiedades
Fórmula molecular |
C18H15ClFNO4S2 |
|---|---|
Peso molecular |
427.9 g/mol |
Nombre IUPAC |
ethyl 3-[(2-chlorophenyl)methylsulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H15ClFNO4S2/c1-2-25-18(22)16-17(15-13(20)8-5-9-14(15)26-16)27(23,24)21-10-11-6-3-4-7-12(11)19/h3-9,21H,2,10H2,1H3 |
Clave InChI |
GSUDUDOGHLWMCX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-3-methyl-1-benzofuran-5-sulfonamide](/img/structure/B11264525.png)
![4-(6-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B11264533.png)
![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine](/img/structure/B11264544.png)
![5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11264554.png)
![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetate](/img/structure/B11264560.png)
![2-[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]ethan-1-amine](/img/structure/B11264570.png)

![N-Cycloheptyl-1-({5-[(1E)-2-(furan-2-YL)ethenyl]-3-methyl-1,2-oxazol-4-YL}sulfonyl)piperidine-3-carboxamide](/img/structure/B11264589.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11264594.png)
![4-tert-butyl-N-[2-oxo-4-(propylamino)-2H-chromen-3-yl]benzamide](/img/structure/B11264596.png)
![N-(3-methylbutyl)-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B11264617.png)


![N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B11264623.png)
